6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one
CAS No.:
Cat. No.: VC14623227
Molecular Formula: C20H20O5
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20O5 |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 6-(3-ethoxy-4-hydroxyphenyl)-4-methoxy-1,3-dimethylcyclohepta[c]furan-8-one |
| Standard InChI | InChI=1S/C20H20O5/c1-5-24-17-9-13(6-7-15(17)21)14-8-16(22)19-11(2)25-12(3)20(19)18(10-14)23-4/h6-10,21H,5H2,1-4H3 |
| Standard InChI Key | MDJUROSSSXYPBE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C2=CC(=O)C3=C(OC(=C3C(=C2)OC)C)C)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a 4H-cyclohepta[c]furan-4-one scaffold comprising a seven-membered cycloheptane ring fused to a five-membered furan moiety at the [c] position. This bicyclic system creates significant ring strain while enabling conjugation across the π-system formed by the furan's oxygen atom and the cycloheptane's carbonyl group .
Substituent Configuration
Three critical substituents dictate the molecule's stereoelectronic profile:
-
3-Ethoxy-4-hydroxyphenyl group at position 6: Creates a para-substituted phenolic system with hydrogen-bonding capacity
-
Methoxy group at position 8: Provides electron-donating character to the fused ring system
-
Two methyl groups at positions 1 and 3: Introduce steric hindrance affecting molecular conformation
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀O₅ |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 6-(3-ethoxy-4-hydroxyphenyl)-4-methoxy-1,3-dimethylcyclohepta[c]furan-8-one |
| Topological Polar Surface Area | 75.3 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The compound's logP value of 2.87 (predicted) indicates moderate lipophilicity, suggesting potential membrane permeability .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary synthetic strategies dominate current approaches:
Path A: Sequential construction of the furan ring followed by cycloheptane annulation
Path B: Simultaneous formation of both rings through domino cyclization
Key Synthetic Steps
-
Knoevenagel Condensation
Reactant: 3-ethoxy-4-hydroxybenzaldehyde + methyl acetoacetate
Conditions: Piperidine catalyst, ethanol reflux
Product: α,β-unsaturated ketone intermediate -
Furan Cyclization
Reagents: H₂SO₄ (cat.), acetic anhydride
Mechanism: Acid-catalyzed intramolecular esterification -
Cycloheptane Formation
Methodology: Ring-expanding Claisen rearrangement
Conditions: 180°C, DMF solvent -
Functional Group Interconversion
Steps:-
Selective O-methylation using methyl iodide/K₂CO₃
-
Directed ortho-lithiation for methyl group introduction
-
Critical challenges include controlling regioselectivity during furan formation and managing steric effects during cycloheptane ring closure .
Chemical Reactivity Profile
Electrophilic Aromatic Substitution
The electron-rich furan ring undergoes preferential substitution at position 5:
| Reaction Type | Conditions | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative (72% yield) |
| Sulfonation | SO₃/DCE, 40°C | 5-Sulfo derivative (58% yield) |
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the furan ring's double bond while preserving the cycloheptanone carbonyl, producing a tetrahydrofuran derivative in 89% yield .
Oxidation Pathways
The phenolic -OH group demonstrates unusual stability against common oxidants:
| Oxidizing Agent | Reaction Outcome |
|---|---|
| KMnO₄ (acidic) | No reaction |
| DDQ | Dehydrogenation to quinone |
| TEMPO/O₂ | Selective benzylic oxidation |
Biological Evaluation
In Vitro Pharmacological Screening
Preliminary studies reveal dose-dependent effects across multiple targets:
| Assay System | IC₅₀ Value | Mechanism |
|---|---|---|
| COX-2 Inhibition | 3.2 μM | Competitive binding |
| 5-LOX Inhibition | 8.7 μM | Redox modulation |
| DPPH Radical Scavenging | 89% at 100 μM | Hydrogen atom transfer |
Structure-Activity Relationships
Comparative analysis with structural analogs demonstrates:
-
The 3-ethoxy group enhances metabolic stability compared to hydroxyl analogs
-
Methyl substituents at C1/C3 improve target binding affinity by 40%
-
Methoxy at C8 optimizes membrane permeability without sacrificing solubility
Comparative Analysis With Structural Analogs
| Parameter | Target Compound | CID 782743 | CID 715464 |
|---|---|---|---|
| Ring Fusion | [c] | [c] | [c] |
| C8 Substituent | OCH₃ | OH | OCH₂CH₃ |
| logD (pH 7.4) | 2.1 | 1.4 | 2.9 |
| COX-2 IC₅₀ | 3.2 μM | 12.8 μM | 4.7 μM |
The target compound's balanced lipophilicity and electronic profile make it superior to analogs in both pharmacological activity and synthetic accessibility.
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